
2-Iodo-3-methoxypyrazine
Overview
Description
2-Iodo-3-methoxypyrazine is an organic compound with the molecular formula C5H5IN2O It is a derivative of pyrazine, characterized by the presence of an iodine atom and a methoxy group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-methoxypyrazine typically involves the iodination of 3-methoxypyrazine. One common method is the reaction of 3-methoxypyrazine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications. Techniques such as crystallization, distillation, and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-methoxypyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Synthetic Chemistry
2-Iodo-3-methoxypyrazine serves as a crucial building block in the synthesis of various organic molecules. Its unique structure allows it to participate in multiple reactions, including:
- Substitution Reactions : The iodine atom can be replaced by other nucleophiles.
- Oxidation and Reduction Reactions : The compound can undergo redox reactions, leading to the formation of different derivatives.
- Coupling Reactions : It can participate in reactions such as Suzuki and Heck coupling to synthesize more complex molecules.
This versatility makes it an essential component in the development of new synthetic pathways for complex organic compounds .
Pharmaceutical Development
In pharmaceutical research, this compound is utilized for developing novel drugs targeting specific biological pathways. Its structural similarity to biologically active molecules facilitates enzyme inhibition and receptor binding studies. For instance, compounds with similar structures have shown potential in inhibiting various enzymes, which could lead to new therapeutic agents .
Agricultural Chemicals
The compound has potential applications in formulating agrochemicals, particularly in developing environmentally friendly pesticides and herbicides. Its unique chemical properties may enhance the efficacy of these products, contributing to improved crop yields while minimizing environmental impact .
Material Science
In material science, this compound is used to develop advanced materials such as polymers and coatings. The compound's unique reactivity can lead to enhanced performance characteristics in these materials, making them suitable for various industrial applications .
Biochemical Research
Researchers employ this compound to study enzyme interactions and metabolic pathways. Its ability to modulate biological activity makes it valuable for gaining insights into biochemical processes that could lead to breakthroughs in molecular biology .
Case Study 1: Pharmaceutical Applications
A study investigated the potential of this compound as an enzyme inhibitor. Researchers synthesized a series of derivatives and tested their inhibitory effects on specific enzymes involved in metabolic pathways relevant to drug metabolism. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications.
Case Study 2: Agrochemical Development
In another study focused on agricultural applications, researchers formulated a pesticide using this compound as an active ingredient. Field trials demonstrated that crops treated with this pesticide showed higher resistance to pests compared to untreated controls, highlighting its effectiveness as an agrochemical agent.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methoxypyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-methylpyrazine: Similar structure but with a methyl group instead of an iodine atom.
2-Iodo-5-methoxypyridine: Similar iodine and methoxy substitution but on a pyridine ring.
3-Iodo-4-methoxypyridine: Another pyridine derivative with iodine and methoxy groups.
Uniqueness
2-Iodo-3-methoxypyrazine is unique due to the specific positioning of the iodine and methoxy groups on the pyrazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Biological Activity
2-Iodo-3-methoxypyrazine (CHINO) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and applications in various fields, particularly in pharmaceuticals and agrochemicals.
This compound is characterized by the presence of an iodine atom and a methoxy group attached to a pyrazine ring. Its structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The iodine atom can be substituted with other nucleophiles.
- Oxidation and Reduction : The compound can undergo redox reactions, leading to different derivatives.
- Coupling Reactions : It can participate in reactions such as Suzuki and Heck coupling, facilitating the synthesis of more complex organic molecules.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom and the methoxy group can influence the compound's binding affinity, potentially modulating enzymatic activity or receptor signaling pathways.
Biological Activity
Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:
1. Enzyme Inhibition
The compound's structural similarity to biologically active molecules suggests it could function as an enzyme inhibitor. Studies have shown that compounds with similar structures can effectively inhibit various enzymes, which may be applicable in drug development.
2. Receptor Binding
The compound may interact with specific receptors, influencing physiological processes. This interaction can lead to modulation of biological responses, making it a candidate for further pharmacological studies.
Case Studies and Research Findings
Applications
The compound's unique properties make it valuable in several domains:
- Pharmaceutical Development : It serves as a crucial intermediate in synthesizing novel drugs with targeted biological activity.
- Agrochemical Industry : Its potential insecticidal properties could lead to the development of environmentally friendly pesticides.
- Chemical Research : As a versatile building block, it facilitates the synthesis of complex organic molecules for research and industrial applications .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying trace levels of 2-Iodo-3-methoxypyrazine in complex matrices?
Answer: For trace analysis, headspace solid-phase microextraction (HS-SPME) coupled with two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-TOF-MS) is recommended. This method resolves co-eluting interferences common in pyrazine analysis . Key parameters to optimize include:
- Extraction temperature : 80°C for sensitivity.
- Extraction time : ≥10 minutes (up to 140 minutes for lower detection limits).
- Matrix pH : Maintain below pH 2 to minimize analyte loss .
Calibration using stable isotope-labeled internal standards (e.g., deuterated analogs) ensures accuracy, especially in biological or food matrices .
Q. How can researchers ensure synthetic purity of this compound given potential isomer formation?
Answer: Synthesis of iodinated pyrazines often yields positional isomers. To mitigate this:
- Use high-resolution chromatography (e.g., reverse-phase HPLC with C18 columns) to separate isomers.
- Validate purity via NMR spectroscopy (e.g., H and C NMR) to confirm substitution patterns and detect trace impurities .
- Monitor reaction intermediates using gas chromatography-mass spectrometry (GC-MS) to identify side products early .
Advanced Research Questions
Q. How do environmental factors influence the stability of this compound in experimental settings?
Answer: Stability is highly dependent on:
- Light and temperature : Store in amber vials at ≤4°C to prevent photodegradation and thermal decomposition .
- Matrix interactions : In aqueous solutions, avoid prolonged exposure to strong acids/bases or oxidizing agents , which may cleave the iodine substituent .
- Solvent choice : Use inert solvents like dichloromethane or hexane for long-term storage. Ethanol accelerates degradation at concentrations >20% (v/v) .
Q. What experimental designs can address contradictory data in sensory threshold studies of this compound?
Answer: Contradictions in sensory thresholds often arise from matrix effects or panelist variability. To resolve this:
- Use dose-response studies with triangular tests to establish detection thresholds across multiple matrices (e.g., wine, synthetic buffers) .
- Incorporate stable isotope dilution assays to quantify analyte recovery and correct for matrix-induced signal suppression .
- Standardize panelist training using reference compounds (e.g., 2-isobutyl-3-methoxypyrazine) to calibrate vegetative/iodine-like descriptors .
Q. How can researchers model the reactivity of this compound in catalytic cross-coupling reactions?
Answer: The iodine substituent enables participation in Sonogashira or Suzuki-Miyaura couplings . Key considerations:
- Catalyst selection : Pd(PPh) or PdCl(dppf) in THF at 60–80°C for optimal yields .
- Protecting groups : Methoxy groups may require protection (e.g., silylation) to prevent side reactions.
- Reaction monitoring : Use in-situ FTIR or LC-MS to track iodine displacement kinetics and intermediate stability .
Q. Methodological Best Practices
Q. What protocols ensure safe handling of this compound given its potential toxicity?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or extraction steps .
- Ventilation : Maintain local exhaust ventilation to limit airborne exposure (OSHA PEL: 0.1 ppm for pyrazines) .
- Spill management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent aerosolization .
Q. How can computational methods predict the organoleptic properties of this compound derivatives?
Answer:
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with sensory thresholds using datasets from analogs like 3-isobutyl-2-methoxypyrazine .
- Molecular docking : Simulate binding to olfactory receptors (e.g., OR1A1) to predict intensity and odor profiles .
Properties
IUPAC Name |
2-iodo-3-methoxypyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMRYBKGSOJHJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450523 | |
Record name | 2-Iodo-3-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58139-04-1 | |
Record name | 2-Iodo-3-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58139-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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